molecular formula C14H15NO4S B5661300 2,5-dimethoxy-N-phenylbenzenesulfonamide

2,5-dimethoxy-N-phenylbenzenesulfonamide

Cat. No.: B5661300
M. Wt: 293.34 g/mol
InChI Key: IRDKTQAOIOTUMN-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-phenylbenzenesulfonamide (C₁₄H₁₅NO₄S) is a sulfonamide derivative characterized by a methoxy-substituted benzene ring linked via a sulfonamide group to a phenyl ring. Its molecular structure adopts an L-shaped conformation, with a C–S–N–C torsion angle of -62.9(2)° and a dihedral angle of 89.17(9)° between the two aromatic rings . The methoxy groups are nearly coplanar with their attached benzene ring, as evidenced by torsion angles of -175.2(3)° and -6.0(5)° . The compound forms inversion dimers in the crystal lattice through N–H···O(S) hydrogen bonds, contributing to its stability .

Synthesis typically involves coupling 2,5-dimethoxybenzenesulfonyl chloride with aniline derivatives under basic conditions, as demonstrated in analogous sulfonamide preparations .

Properties

IUPAC Name

2,5-dimethoxy-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-18-12-8-9-13(19-2)14(10-12)20(16,17)15-11-6-4-3-5-7-11/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDKTQAOIOTUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-phenylbenzenesulfonamide typically involves the reaction of 2,5-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,5-Dimethoxyaniline+Benzenesulfonyl chloride2,5-Dimethoxy-N-phenylbenzenesulfonamide+HCl\text{2,5-Dimethoxyaniline} + \text{Benzenesulfonyl chloride} \rightarrow \text{2,5-Dimethoxy-N-phenylbenzenesulfonamide} + \text{HCl} 2,5-Dimethoxyaniline+Benzenesulfonyl chloride→2,5-Dimethoxy-N-phenylbenzenesulfonamide+HCl

Industrial Production Methods

In industrial settings, the production of 2,5-dimethoxy-N-phenylbenzenesulfonamide may involve large-scale synthesis using automated reactors and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2,5-Dimethoxy-N-phenylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The methoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Dihedral Angles and Molecular Conformation

The dihedral angle between aromatic rings in sulfonamides is critical for intermolecular interactions and crystallinity:

Compound Dihedral Angle (°) Crystal System Space Group Reference
2,5-Dimethoxy-N-phenylbenzenesulfonamide 89.17 Monoclinic P21/n
N-(2,5-Dimethylphenyl)benzenesulfonamide 40.4 Monoclinic P21/n
N-(2-Methylphenyl)benzenesulfonamide 61.5 Monoclinic -
N-(2,3-Dimethylphenyl)benzenesulfonamide 64.8 Triclinic P1
N-(2,6-Dimethylphenyl)benzenesulfonamide 44.9 Monoclinic C2/c
N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide 34.2* (estimated) Triclinic P1

*The nitro-substituted derivative shows reduced dihedral angles due to steric and electronic effects .

Hydrogen Bonding and Crystal Packing

  • 2,5-Dimethoxy-N-phenylbenzenesulfonamide : Forms R₂²(8) hydrogen-bonded dimers via N–H···O(S) interactions .
  • N-(2,5-Dimethylphenyl)benzenesulfonamide : Similar dimerization via N–H···O(S) bonds, with a shorter N···O distance (2.89 Å vs. 3.02 Å in the methoxy derivative) .
  • Nitro-substituted analogs : Additional C–H···O interactions involving the nitro group enhance lattice stability .

Physicochemical Properties

Property 2,5-Dimethoxy-N-phenylbenzenesulfonamide N-(2,5-Dimethylphenyl)benzenesulfonamide N-(2-Methylphenyl)benzenesulfonamide
Molecular Weight (g/mol) 307.34 261.33 247.30
Melting Point (°C) 162–164 (decomp.) 145–147 138–140
Solubility Moderate in DMF, low in water High in THF, moderate in ethanol High in chloroform

Substituents significantly impact solubility; methoxy groups enhance polarity compared to methyl groups .

Q & A

Q. What are the key synthetic routes for 2,5-dimethoxy-N-phenylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of 2,5-dimethoxybenzenesulfonyl chloride with aniline derivatives under basic conditions. Critical parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (reflux at 60–80°C), and stoichiometric ratios. Optimization can be achieved via statistical experimental design (e.g., factorial design) to evaluate interactions between variables like pH, catalyst presence, and reaction time .

Synthetic Parameter Optimal Range Impact on Yield
Solvent polarityModerate (e.g., dichloromethane)Minimizes by-products
Temperature60–80°CAccelerates reaction
Base (e.g., triethylamine)1.2 equivalentsNeutralizes HCl by-product

Q. Which spectroscopic methods are most effective for confirming structural integrity and purity?

  • NMR (¹H/¹³C): Assign methoxy (δ ~3.8 ppm), sulfonamide NH (δ ~7.2 ppm), and aromatic protons (δ 6.5–7.5 ppm).
  • IR: Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
  • HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 323) .

Q. What are the solubility and stability profiles under varying pH conditions?

The compound exhibits poor aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO). Stability studies using accelerated degradation (40°C/75% RH) show decomposition <5% over 30 days in acidic conditions (pH 3–5), but hydrolysis occurs at pH >8 due to sulfonamide bond cleavage .

Advanced Research Questions

Q. What computational methods predict binding affinities to biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with cyclooxygenase-2 (COX-2). Key findings:

  • Hydrophobic pockets: Methoxy groups interact with Val349 and Leu352.
  • Binding energy: ΔG ≈ -8.2 kcal/mol, comparable to known COX-2 inhibitors. Validate with SPR or ITC assays to measure dissociation constants (Kd) .

Q. How can structural modifications enhance selectivity in pharmacological applications?

Structure-activity relationship (SAR) studies suggest:

  • Electron-withdrawing groups (e.g., -NO₂) at the 4-position of the phenyl ring improve COX-2 inhibition (IC50 ↓ 40%).
  • Methoxy substitution patterns influence metabolic stability; 2,5-dimethoxy derivatives resist CYP450-mediated oxidation better than 3,4-dimethoxy analogs .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC50 values (e.g., 10 µM vs. 25 µM for COX-2) may arise from assay conditions. Mitigation steps:

  • Standardize protocols (e.g., ATP concentration in kinase assays).
  • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric).
  • Control for solvent effects (e.g., DMSO ≤0.1%) .

Methodological Guidance

Q. How to design experiments for analyzing degradation products under stress conditions?

Employ LC-QTOF-MS with forced degradation (heat, light, oxidation) to identify major impurities. For example:

  • Oxidative stress (H2O2): Forms sulfonic acid derivatives.
  • Photolysis: Generates demethoxylated by-products. Quantify using validated HPLC methods (ICH Q2(R1)) .

Q. What advanced techniques characterize non-covalent interactions in solution?

  • NOESY NMR: Detects spatial proximity between methoxy and sulfonamide protons.
  • Isothermal titration calorimetry (ITC): Measures enthalpy changes during protein-ligand binding .

Q. How to validate synthetic scalability for preclinical studies?

Pilot-scale reactions (1–10 g) require:

  • Process analytical technology (PAT): Monitor reaction progress via inline FTIR.
  • Design of experiments (DoE): Optimize parameters like mixing efficiency and cooling rates .

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